molecular formula C11H18N4O B1482064 (1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098118-15-9

(1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1482064
M. Wt: 222.29 g/mol
InChI Key: RNUIDFJINFHIQC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C10H16N4O. The structure of this compound is not directly available, but it’s likely to have a complex structure due to the presence of multiple functional groups including azetidin, cyclopropylmethyl, and triazol .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 208.26 g/mol. Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the resources .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to the chemical have been synthesized and evaluated for their anticancer activity. Specifically, novel aziridine-1,2,3-triazole hybrid derivatives have shown significant anticancer activity against human leukemia (HL-60) cells and human hepatoma G2 cells, highlighting the potential therapeutic applications of these chemical structures in cancer treatment (Dong, Wu, & Gao, 2017).

Catalytic Applications

A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand complex has been developed, exhibiting high activity in catalyzing Huisgen 1,3-dipolar cycloadditions. This catalyst offers advantages such as low loadings, short reaction times, and compatibility with a variety of functional groups, broadening its utility in synthetic chemistry (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Chiral Ligand Synthesis

Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been synthesized and used as a chiral ligand for catalytic asymmetric addition of organozinc reagents to aldehydes. This showcases the compound's potential in asymmetric synthesis, contributing to the synthesis of optically active compounds (Wang et al., 2008).

properties

IUPAC Name

[1-[[1-(cyclopropylmethyl)azetidin-3-yl]methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c16-8-11-7-15(13-12-11)6-10-4-14(5-10)3-9-1-2-9/h7,9-10,16H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUIDFJINFHIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC(C2)CN3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

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